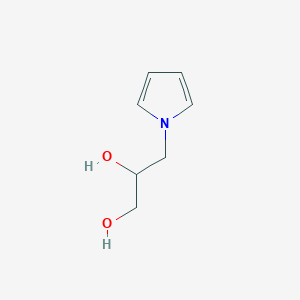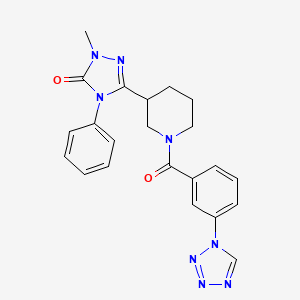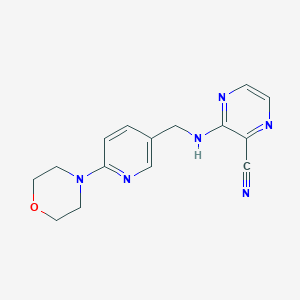![molecular formula C16H20BrN3OS B3009275 1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide CAS No. 2413885-70-6](/img/structure/B3009275.png)
1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide" is a derivative of thiazole, a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen. This class of compounds is known for its significance in medicinal chemistry due to a wide range of biological activities. The benzylpiperazine moiety is a common pharmacophore in drug design, often contributing to the binding affinity and specificity of the molecule towards biological targets.
Synthesis Analysis
The synthesis of related thiazole derivatives has been explored in various studies. For instance, electrochemical synthesis methods have been employed to create new arylthiobenzazoles by the oxidation of compounds similar to the one , such as 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles like 2-mercaptobenzothiazole . Another study reports the synthesis of a thiazolidine derivative, which, while not identical, shares some structural features with the target compound . These methods often involve the formation of key intermediates through reactions like Michael addition, followed by further functional group transformations.
Molecular Structure Analysis
The molecular structure and conformational stability of related compounds have been investigated using computational methods such as Hartree-Fock and density functional theory (DFT) . These studies provide insights into the most stable conformers, molecular geometry, and vibrational frequencies, which are crucial for understanding the behavior of the compound in a biological context. X-ray crystallography has also been used to determine the crystal structure of similar thiazole derivatives, revealing details such as unit cell parameters and the conformation of the rings within the molecules .
Chemical Reactions Analysis
The reactivity of thiazole derivatives can be inferred from studies on similar compounds. For example, the electrochemical oxidation of related molecules can lead to various reactions, including Michael-type additions and substitutions, which are essential for the synthesis of more complex structures . The frontier orbital analysis of these compounds can indicate their susceptibility to nucleophilic or electrophilic attacks, which is valuable information for predicting reaction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be characterized using a range of spectroscopic and analytical techniques. Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to confirm the structure of synthesized compounds . Thermal analysis methods like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide information on the thermal stability and decomposition patterns of these molecules . Additionally, the study of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can give insights into the chemical reactivity and potential biological activity of the compound .
Scientific Research Applications
Synthesis and Chemical Reactions
Condensation Reactions : The compound is used in condensation reactions with thiocarbamides, leading to various derivatives with potential pharmaceutical applications. A study demonstrated the synthesis of 4,4-disubstituted 4,5-dihydro-1,3-thiazol-2-amines and thiazolidin-2-ones through reactions involving nucleophilic substitution and Michael addition (Potikha, Turov, & Kovtunenko, 2008).
Electrochemical Synthesis : Another research explored electrochemical synthesis methods using 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, demonstrating the generation of arylthiobenzazoles (Amani & Nematollahi, 2012).
Biological and Pharmacological Applications
Neuroprotective Activities : A study on benzylpiperazine-based edaravone derivatives, structurally related to the compound , showed significant neuroprotective activities in both in vitro and in vivo models, suggesting potential applications in treating cerebral ischemic stroke (Gao et al., 2022).
Antimicrobial and Antitubercular Activities : Various synthesized derivatives have shown promising antimicrobial and antitubercular activities. Studies have reported compounds with structural similarities exhibiting significant effects against clinical isolates of bacteria and Mycobacterium tuberculosis (V. Reddy & K. R. Reddy, 2010).
Cardioprotective Effects : Certain derivatives have been evaluated for their cardioprotective activity, with some showing moderate to high effects in in vitro studies on rat aorta models (Drapak et al., 2019).
Additional Applications
Microwave-Assisted Synthesis : The compound is used in the microwave-assisted synthesis of various heterocycles, indicating its role in facilitating efficient chemical processes (Vekariya et al., 2017).
Palladium-Catalyzed Reactions : It's also involved in palladium-catalyzed reactions for synthesizing functionalized benzimidazothiazoles, demonstrating its versatility in complex organic syntheses (Veltri et al., 2016).
properties
IUPAC Name |
1-[2-(4-benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS.BrH/c1-13(20)15-12-21-16(17-15)19-9-7-18(8-10-19)11-14-5-3-2-4-6-14;/h2-6,12H,7-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULXJSFKUXHIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)N2CCN(CC2)CC3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009192.png)
![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)
![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)
![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)
![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B3009205.png)
![N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009207.png)


![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3009213.png)

